Azathioprine sodium
Overview
Description
Azathioprine sodium (AZA) is an immunosuppressant drug used in the treatment of autoimmune diseases, transplant rejection, and other conditions. It is a prodrug of 6-mercaptopurine, which is an analogue of the purine nucleoside, 6-thioguanine. AZA is used to reduce the activity of the immune system, which can help reduce inflammation and the symptoms of autoimmune diseases. AZA has also been used in combination with other drugs to treat certain types of cancer.
Scientific Research Applications
Azathioprine in Atopic Dermatitis
Azathioprine has been evaluated for its effectiveness in treating atopic dermatitis. In a study involving adult patients with atopic dermatitis, azathioprine demonstrated significant drug survival, indicating its potential as a long-term treatment option. This study was crucial as it analyzed azathioprine's effectiveness in a real-world, daily practice setting, providing insights into its application beyond controlled clinical trials (Schaft et al., 2016).
Anti-Angiogenic Activity
Azathioprine has been identified to exhibit anti-angiogenic activity. This was observed in a study using the chick embryo chorioallantoic membrane assay, where higher concentrations of azathioprine significantly reduced angiogenesis. This effect could be particularly relevant in the context of cancer treatment, as the inhibition of angiogenesis is a critical aspect of controlling tumor growth and spread (Abel Vieira de Melo Bisneto et al., 2021).
Application in Inflammatory Bowel Disease
Azathioprine has a well-documented role in the treatment of inflammatory bowel diseases (IBD). It is known for its ability to maintain long-term disease remission, representing an affordable and effective option for managing IBD. However, the study also highlights the importance of considering the side effect profile and genetic factors like TPMT status in determining the suitability and dosage of azathioprine for individual patients (Adam et al., 2018).
Colonic Delivery for IBD Treatment
Innovations in drug delivery systems have explored the use of chitosan beads for the colonic delivery of azathioprine, specifically targeting treatment for inflammatory bowel disease. This approach aims to enhance the therapeutic efficacy while minimizing systemic side effects. In vivo studies in a colitis rabbit model have shown promising results, suggesting a potential for improved management of IBD with targeted drug delivery systems (Helmy et al., 2017).
Pharmacogenetics in IBD Therapy
Pharmacogenetic studies have shown that genetic polymorphisms, such as those in the TPMT and NUDT15 genes, are associated with different responses and side effects to azathioprine in patients with autoimmune diseases like IBD. This understanding can guide personalized medicine approaches, ensuring safer and more effective use of azathioprine in these patients (Liu et al., 2015).
properties
IUPAC Name |
sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISNYKIQFMKSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N7NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
446-86-6 (Parent) | |
Record name | Azathioprine Sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azathioprine sodium | |
CAS RN |
55774-33-9 | |
Record name | Azathioprine Sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZATHIOPRINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM94R510MS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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